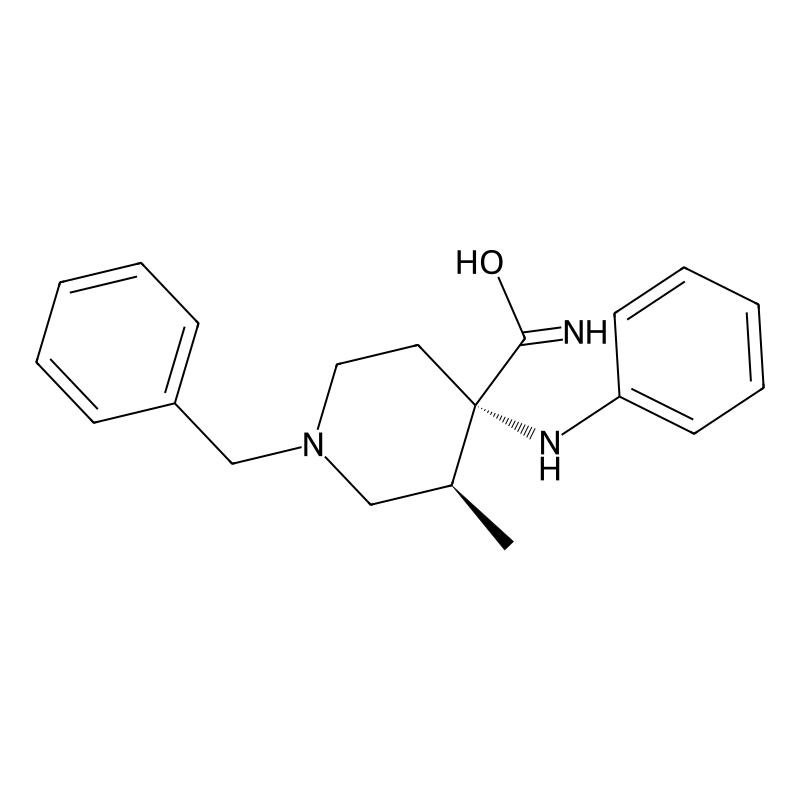

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide

Catalog No.

S877693

CAS No.

147292-26-0

M.F

C₂₀H₂₅N₃O

M. Wt

323.43

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

147292-26-0

Product Name

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide

IUPAC Name

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide

Molecular Formula

C₂₀H₂₅N₃O

Molecular Weight

323.43

InChI

InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)/t16-,20-/m0/s1

SMILES

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3

Cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is a synthetic compound that was discovered by a team of researchers from Stanford University in 2016. The researchers were studying the mechanism of action of μ-opioid receptor (MOR), a protein that plays a crucial role in the regulation of pain. They used a screening technique called “biased ligand” to identify new compounds with high binding affinity and selectivity to MOR. PZM21 was found to be one of the most promising compounds, with 100-fold higher selectivity for MOR over other opioid receptors.

PZM21 is a white to off-white powder with a molecular weight of 421.5 g/mol. Its melting point is in the range of 172-174 °C. The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its chemical structure consists of a piperidine ring attached to a phenylmethyl group and a phenylamino group through a carboxamide linkage. The cis configuration of the methyl and phenylamino groups on the piperidine ring is essential for its high potency and selectivity.

PZM21 can be synthesized by a multistep process involving the reaction of several intermediate compounds. The synthesis starts with the reaction of piperidine with 4-fluorobenzaldehyde to yield 3-methyl-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine. The latter is then converted to the corresponding carboxylic acid, which undergoes a coupling reaction with phenylamino-propan-1-ol to form the carboxamide derivative. The final step involves the separation of the desired cis isomer from the trans isomer using chromatography techniques.

The characterization of PZM21 involves the use of various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques provide information about the chemical structure and purity of the compound. The purity of PZM21 can be determined by using high-performance liquid chromatography (HPLC), which separates the compound from impurities and other related compounds.

Several analytical methods have been developed to detect and quantify PZM21 in biological samples. These methods include HPLC coupled with UV or MS detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are sensitive, specific, and reliable, and have been used to determine the pharmacokinetic and metabolic profile of PZM21 in animal models and humans.

PZM21 is a potent and selective agonist of MOR, with an EC50 value of 1.8 nM for G protein activation and 2.6 nM for β-arrestin recruitment. It has been shown to produce strong analgesic effects in animal models of acute and chronic pain, with a much lower risk of respiratory depression compared to morphine and fentanyl. PZM21 has also been found to reduce the rewarding effects of opioids in mice, suggesting a potential use as an anti-addictive drug.

The toxicity and safety of PZM21 in scientific experiments have been evaluated in various animal models. Acute and chronic administration of PZM21 at high doses did not result in significant toxicity or adverse effects on vital organs such as the liver and the kidneys. However, some studies have reported mild sedative and locomotor impairing effects of PZM21, which may limit its use in certain applications.

PZM21 has several potential applications in scientific experiments, including pain research, addiction studies, and drug development. Its high potency and selectivity for MOR make it a valuable tool for investigating the role of this receptor in pain processing and other physiological functions. PZM21 can also be used to test the efficacy of novel opioid receptor ligands and to screen for compounds with better safety and efficacy profiles than currently available opioids.

The research on PZM21 is still in its early stages, and much remains to be discovered about its pharmacological properties and potential therapeutic applications. Several studies are underway to characterize the mechanism of action of PZM21 and to explore its effects on brain function and behavior. Researchers are also working to develop new analogs of PZM21 that have improved pharmacokinetic and pharmacodynamic properties.

The potential implications of PZM21 in various fields of research and industry are vast. Its use as a tool in pain and addiction research could lead to the development of safer and more effective treatments for these conditions. The discovery of PZM21 may also inspire the development of new opioid receptor ligands with improved selectivity and potency, which could be applied in different fields such as anesthesia, cough suppression, and cancer therapy.

Despite its high potency and selectivity, PZM21 has some limitations that need to be addressed in future research. Its sedative and locomotor impairing effects may limit its use as an analgesic agent in some scenarios. Moreover, the long-term safety and efficacy of PZM21 are still unknown, and more studies are needed to assess its potential as a therapeutic agent. Future research on PZM21 should focus on developing new analogs that have improved pharmacokinetic properties and reduced side effects, and on testing their safety and efficacy in different animal models and human clinical trials.

1. Develop new analogs of PZM21 with improved selectivity and potency for MOR.

2. Investigate the effect of chronic administration of PZM21 on depression and anxiety-like behaviors in animal models.

3. Develop new formulations of PZM21 that have better pharmacokinetic properties and longer half-lives.

4. Evaluate the safety and efficacy of PZM21 in human clinical trials.

5. Investigate the role of PZM21 in modulating neuronal excitability and synaptic plasticity.

6. Assess the potential of PZM21 as an anti-addictive agent in animal models and humans.

7. Test the efficacy of PZM21 in reducing neuropathic pain and cancer pain.

8. Explore the use of PZM21 in combination with other analgesic agents to achieve synergistic effects and reduce side effects.

9. Investigate the effect of PZM21 on immune cells and inflammation in animal models and humans.

10. Develop new analytical methods for detecting and quantifying PZM21 in biological samples.

XLogP3

3.2

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds